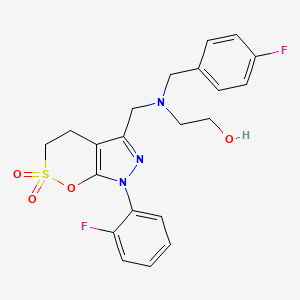
BuChE-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BuChE-IN-3, also known as Butyrylcholinesterase Inhibitor 3, is a potent inhibitor of the enzyme butyrylcholinesterase. This enzyme is involved in the hydrolysis of esters of choline, including acetylcholine, and plays a significant role in cholinergic neurotransmission. Inhibitors of butyrylcholinesterase are of great interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where they help increase the levels of acetylcholine in the brain, thereby improving cognitive function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BuChE-IN-3 typically involves the combination of specific pharmacophoric fragments to achieve the desired inhibitory activity. One common synthetic route involves the combination of flurbiprofen and isoniazide. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: BuChE-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated solvents and bases like sodium hydroxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
BuChE-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of enzyme inhibition and reaction mechanisms.
Biology: Employed in the investigation of cholinergic neurotransmission and its role in neurodegenerative diseases.
Medicine: Potential therapeutic agent for the treatment of Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
BuChE-IN-3 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The molecular targets of this compound include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The compound forms a stable complex with the enzyme, blocking its activity and enhancing cholinergic neurotransmission .
Comparaison Avec Des Composés Similaires
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor with dual activity against acetylcholinesterase and butyrylcholinesterase.
Galantamine: A natural alkaloid that inhibits acetylcholinesterase and modulates nicotinic receptors .
Uniqueness of BuChE-IN-3: this compound is unique in its high selectivity and potency against butyrylcholinesterase compared to other inhibitors. Its balanced bioactivity and lower toxicity make it a promising candidate for therapeutic applications. Additionally, this compound exhibits better α-chymotrypsin activity compared to flurbiprofen, further highlighting its potential as a multi-target therapeutic agent .
Propriétés
Formule moléculaire |
C21H21F2N3O4S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[[7-(2-fluorophenyl)-2,2-dioxo-3,4-dihydrooxathiino[6,5-c]pyrazol-5-yl]methyl-[(4-fluorophenyl)methyl]amino]ethanol |
InChI |
InChI=1S/C21H21F2N3O4S/c22-16-7-5-15(6-8-16)13-25(10-11-27)14-19-17-9-12-31(28,29)30-21(17)26(24-19)20-4-2-1-3-18(20)23/h1-8,27H,9-14H2 |
Clé InChI |
NXNQFAFCHYMMPB-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)OC2=C1C(=NN2C3=CC=CC=C3F)CN(CCO)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















